molecular formula C15H19N B11892429 N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine CAS No. 35693-45-9

N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine

Katalognummer: B11892429
CAS-Nummer: 35693-45-9
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: JIDHYTMOPLMDLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine is an organic compound with the molecular formula C15H19N. It is a derivative of ethanamine, where the ethyl group is substituted with a naphthalen-1-ylmethyl group. This compound is known for its unique structure, which combines the properties of both the naphthalene ring and the ethanamine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine typically involves the reaction of naphthalen-1-ylmethyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalen-1-ylmethyl ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Naphthalen-1-ylmethyl ketones.

    Reduction: Secondary amines.

    Substitution: Various substituted ethanamines.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene ring can engage in π-π interactions with aromatic residues in the binding site, while the ethanamine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-methyl-N-(naphthalen-1-ylmethyl)ethanamine
  • N-ethyl-N-(naphthalen-2-ylmethyl)ethanamine
  • N-ethyl-N-(phenylmethyl)ethanamine

Uniqueness

N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities.

Eigenschaften

CAS-Nummer

35693-45-9

Molekularformel

C15H19N

Molekulargewicht

213.32 g/mol

IUPAC-Name

N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine

InChI

InChI=1S/C15H19N/c1-3-16(4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3

InChI-Schlüssel

JIDHYTMOPLMDLX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.